molecular formula C17H14N2O3 B1669418 Cyclopenin CAS No. 20007-87-8

Cyclopenin

Cat. No. B1669418
CAS RN: 20007-87-8
M. Wt: 294.3 g/mol
InChI Key: APLKWZASYUZSBL-PBHICJAKSA-N
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Description

Cyclopenin is a benzodiazepine alkaloid produced by the plant fungal pathogen Sclerotinia sclerotiorum . It is a natural product derived from a plant source . Cyclopenin shows selective inhibition against acetylcholinesterase (AChE) and has anti-inflammatory activity .


Molecular Structure Analysis

Cyclopenin has an empirical formula of C17H14N2O3 and a molecular weight of 294.30 . The InChI key for Cyclopenin is APLKWZASYUZSBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyclopenin is a solid substance with an assay of ≥90% (LC/MS-ELSD). It should be stored at a temperature of -20°C .

Scientific Research Applications

Enzyme Studies in Fungi

Cyclopenin, a major alkaloid of Penicillium cyclopium, is transformed into cyclopenol by cyclopenin m-hydroxylase. This enzyme is a mixed function oxygenase requiring molecular oxygen and a hydrogen donor. It's inhibited by CN− and SCN−, suggesting it may be a flavoprotein. This discovery is significant for understanding alkaloid metabolism in fungi (Richter & Luckner, 1976).

Inhibition of Cellular Proliferation

Cyclopenin has been observed to have an impact on cellular proliferation. One study demonstrated that exposure of cells to antisense oligodeoxynucleotides to PCNA cyclin, which is a nuclear protein and cofactor of DNA polymerase delta, resulted in suppression of DNA synthesis and mitosis, indicating the importance of PCNA (cyclin) in these processes (Jaskulski et al., 1988).

Proteomic Studies

Cyclopentenone prostaglandins (cyPG), similar in structure to cyclopenin, act mainly through the covalent modification of cellular proteins. They participate in regulating inflammation and tumorigenesis. The stability of cyPG-protein adducts has led to significant proteomic analysis, revealing cyPG targets like pro-inflammatory transcription factors and signaling kinases. This offers insight into their mechanism of action and potential pharmacological applications (Garzón et al., 2011).

Anti-Inflammatory and Immunoregulatory Applications

Cyclosporin A, structurally related to cyclopenin, has been utilized in various immunoregulatory disorders. It specifically inhibits transcription of interleukin-2 and other cytokines in T helper lymphocytes, therebyreducing the production of cytokines and inhibiting cell-mediated immunity. This makes it an effective treatment in transplant rejection and autoimmune diseases. The immunosuppressive properties of cyclosporin A, by inhibiting lymphokine production, highlight its potential in managing chronic inflammatory reactions and autoimmune conditions (Borel, 1990).

Cyclam Complexes in Medicine

Cyclams, which are structurally related to cyclopenin, have shown promise in medicine, particularly in AIDS treatment and stem cell mobilization. Their ability to bind strongly to a wide range of metal ions has opened up possibilities in medical applications, including drug delivery and diagnostic tools. The study of metal cyclams and their potential applications in medicine underscores the versatile nature of these compounds (Liang & Sadler, 2004).

Cyclopentenone as an Anticancer Moiety

Cyclopentenone, a component similar to cyclopenin, is significant in anticancer drug design. It has been incorporated into molecules like jasmonates and chalcones, enhancing their anticancer potential. Cyclopentenone-bearing compounds have been identified as promising candidates for anticancer clinical research, highlighting the potential of cyclopentenone groups in inactivating specific proteins in cells for novel therapeutic molecule development (Conti, 2006).

Safety And Hazards

Cyclopenin is classified as having acute toxicity, being harmful if swallowed, in contact with skin, or if inhaled . It’s also classified as a combustible solid .

Future Directions

Cyclopenin has shown potential as an inhibitor of the main viral protease M pro, suggesting a new chemical motif for the development of more potent M pro inhibitors . It also has potential anti-inflammatory activities, which may be useful as a candidate for anti-inflammatory agents for neurodegenerative diseases .

properties

IUPAC Name

4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLKWZASYUZSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenin

CAS RN

20007-87-8
Record name Cyclopenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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